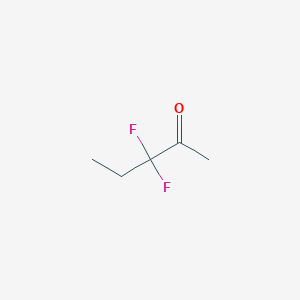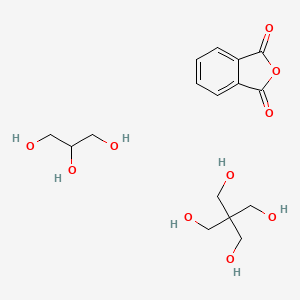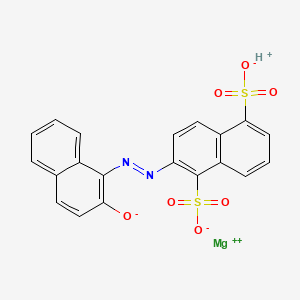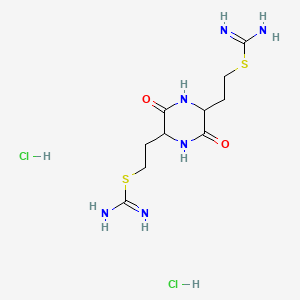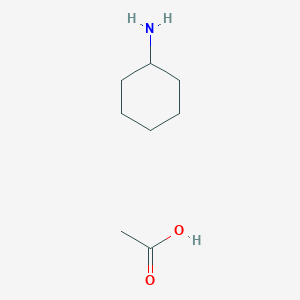![molecular formula C30H66N4Na2O13P2S2 B13767610 Disodium;[2-amino-2-[(3,5-dimethyl-1-adamantyl)methylimino]ethyl]sulfanyl-hydroxyphosphinate;heptahydrate CAS No. 67293-76-9](/img/structure/B13767610.png)
Disodium;[2-amino-2-[(3,5-dimethyl-1-adamantyl)methylimino]ethyl]sulfanyl-hydroxyphosphinate;heptahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium;[2-amino-2-[(3,5-dimethyl-1-adamantyl)methylimino]ethyl]sulfanyl-hydroxyphosphinate;heptahydrate is a complex chemical compound with the molecular formula C30H66N4Na2O13P2S2 and a molecular weight of 862.921 g/mol. This compound is characterized by its unique adamantane structure, which is known for its stability and rigidity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[2-amino-2-[(3,5-dimethyl-1-adamantyl)methylimino]ethyl]sulfanyl-hydroxyphosphinate;heptahydrate involves multiple steps. The adamantane derivative is first prepared through a series of reactions involving the alkylation of adamantane . The final compound is obtained by reacting the adamantane derivative with appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its heptahydrate form.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium;[2-amino-2-[(3,5-dimethyl-1-adamantyl)methylimino]ethyl]sulfanyl-hydroxyphosphinate;heptahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as hydrogen . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphinate derivatives, while substitution reactions can produce various adamantane-based compounds .
Wissenschaftliche Forschungsanwendungen
Disodium;[2-amino-2-[(3,5-dimethyl-1-adamantyl)methylimino]ethyl]sulfanyl-hydroxyphosphinate;heptahydrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug development.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of disodium;[2-amino-2-[(3,5-dimethyl-1-adamantyl)methylimino]ethyl]sulfanyl-hydroxyphosphinate;heptahydrate involves its interaction with specific molecular targets and pathways. The adamantane structure allows it to interact with various enzymes and receptors, potentially modulating their activity . The compound’s unique functional groups enable it to participate in different biochemical reactions, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-dehydroadamantane: Known for its high reactivity and used in similar applications.
2-(2-butene)-adamantane: Another adamantane derivative with distinct chemical properties.
Uniqueness
Disodium;[2-amino-2-[(3,5-dimethyl-1-adamantyl)methylimino]ethyl]sulfanyl-hydroxyphosphinate;heptahydrate stands out due to its unique combination of functional groups and adamantane structure, which confer specific chemical and biological properties .
Eigenschaften
CAS-Nummer |
67293-76-9 |
|---|---|
Molekularformel |
C30H66N4Na2O13P2S2 |
Molekulargewicht |
862.9 g/mol |
IUPAC-Name |
disodium;[2-amino-2-[(3,5-dimethyl-1-adamantyl)methylimino]ethyl]sulfanyl-hydroxyphosphinate;heptahydrate |
InChI |
InChI=1S/2C15H27N2O3PS.2Na.7H2O/c2*1-13-3-11-4-14(2,7-13)9-15(5-11,8-13)10-17-12(16)6-22-21(18,19)20;;;;;;;;;/h2*11H,3-10H2,1-2H3,(H2,16,17)(H2,18,19,20);;;7*1H2/q;;2*+1;;;;;;;/p-2 |
InChI-Schlüssel |
VCIUAFOHMQQZIY-UHFFFAOYSA-L |
Kanonische SMILES |
CC12CC3CC(C1)(CC(C3)(C2)CN=C(CSP(=O)(O)[O-])N)C.CC12CC3CC(C1)(CC(C3)(C2)CN=C(CSP(=O)(O)[O-])N)C.O.O.O.O.O.O.O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


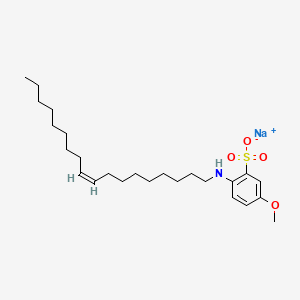
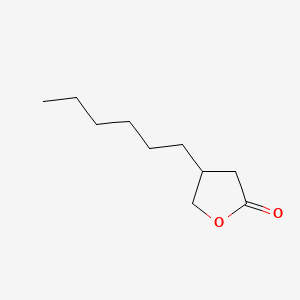
![(Chlorophenyl)[[(chlorophenyl)thio]phenyl]phenylsulfonium hexafluorophosphate(1-)](/img/structure/B13767543.png)
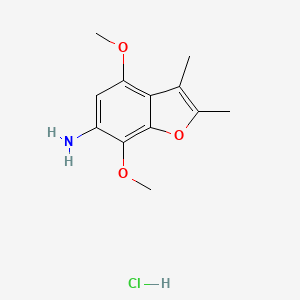
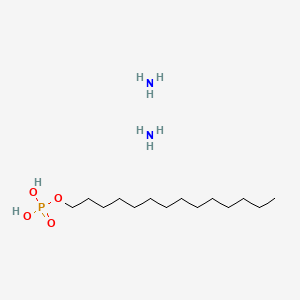
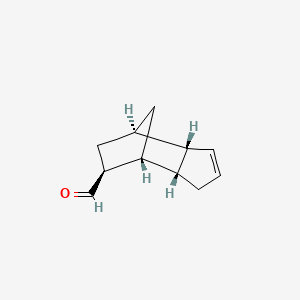
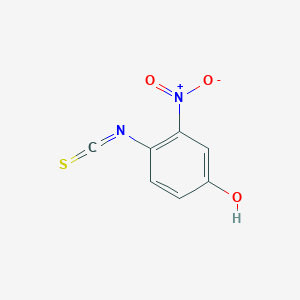

![2-Naphthalenecarboxamide, N-[4-[4-(1,1-dimethylethyl)phenoxy]phenyl]-1-hydroxy-4-(phenylazo)-](/img/structure/B13767579.png)
